molecular formula C16H15BrN2O2S B8519785 5-Bromo-N-(5-(cyclopropylcarbamoyl)-2-methylphenyl)thiophene-3-carboxamide

5-Bromo-N-(5-(cyclopropylcarbamoyl)-2-methylphenyl)thiophene-3-carboxamide

Cat. No. B8519785
M. Wt: 379.3 g/mol
InChI Key: GZSSRTNCIVCCLP-UHFFFAOYSA-N
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Patent
US07935696B2

Procedure details

Compound a was prepared by coupling commercially available 5-bromothiophene-3-carboxylic acid with 3-amino-N-cyclopropyl-4-methylbenzamide hydrochloride (prepared as described in WO 04/071440) using the method described in Example 128 to afford a tan solid. HPLC Ret time=3.02 min. LCMS [M+H]+ 379.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][CH:5]=[C:4]([C:7]([OH:9])=O)[CH:3]=1.Cl.[NH2:11][C:12]1[CH:13]=[C:14]([CH:21]=[CH:22][C:23]=1[CH3:24])[C:15]([NH:17][CH:18]1[CH2:20][CH2:19]1)=[O:16]>>[Br:1][C:2]1[S:6][CH:5]=[C:4]([C:7]([NH:11][C:12]2[CH:13]=[C:14]([C:15](=[O:16])[NH:17][CH:18]3[CH2:20][CH2:19]3)[CH:21]=[CH:22][C:23]=2[CH3:24])=[O:9])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CS1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC=1C=C(C(=O)NC2CC2)C=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound a was prepared
CUSTOM
Type
CUSTOM
Details
to afford a tan solid
CUSTOM
Type
CUSTOM
Details
HPLC Ret time=3.02 min
Duration
3.02 min

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=CS1)C(=O)NC1=C(C=CC(=C1)C(NC1CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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